molecular formula C18H21N3O3S B2504460 4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-20-8

4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Katalognummer: B2504460
CAS-Nummer: 868979-20-8
Molekulargewicht: 359.44
InChI-Schlüssel: YTCSAMFYYUFYDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (hereafter referred to as Compound X) is a benzenesulfonamide derivative featuring a 4-methoxy-3-methyl-substituted aromatic ring linked via an ethyl chain to an 8-methylimidazo[1,2-a]pyridine moiety.

Eigenschaften

IUPAC Name

4-methoxy-3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-5-4-10-21-12-15(20-18(13)21)8-9-19-25(22,23)16-6-7-17(24-3)14(2)11-16/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSAMFYYUFYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a methoxy group, a methyl group, and an imidazo[1,2-a]pyridine moiety, which may contribute to its pharmacological properties.

Antiviral Properties

Recent studies have indicated that derivatives of sulfonamides exhibit broad-spectrum antiviral effects. For example, compounds similar to this compound have been shown to inhibit the replication of various viruses including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism involves enhancing intracellular levels of APOBEC3G, a protein that plays a critical role in viral defense by inhibiting viral replication .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain sulfonamide derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells by interacting with specific cellular pathways like Bcl-2 and IL-17 signaling pathways .

Case Study 1: Antiviral Efficacy

In vitro studies were conducted using HepG2.2.15 cells to evaluate the anti-HBV activity of related sulfonamide derivatives. Results indicated that these compounds could effectively reduce HBV replication by modulating the expression of antiviral proteins like APOBEC3G. The derivatives were also tested in vivo using animal models, showing a reduction in viral load and liver inflammation markers .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of sulfonamide derivatives on A431 and Jurkat cell lines. The results indicated that certain modifications on the phenyl ring significantly enhanced the anticancer activity, with IC50 values lower than standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations suggested that hydrophobic interactions played a crucial role in binding affinity to target proteins involved in cancer progression .

Data Tables

Activity Cell Line/Model IC50 Value Mechanism
AntiviralHepG2.2.15Not specifiedUpregulation of APOBEC3G
AnticancerA431< 10 µMApoptosis via Bcl-2 pathway
AnticancerJurkat< 5 µMInhibition of IL-17 signaling

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that sulfonamide derivatives, including 4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, exhibit promising anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. Such inhibition can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies indicate that benzenesulfonamide derivatives can effectively suppress microbial biofilm formation and exhibit significant antibacterial activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These properties suggest potential applications in treating infections and developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically begins with the reaction of appropriate sulfonyl chlorides with amines or other nucleophiles. The introduction of the imidazopyridine moiety is crucial for enhancing the biological activity of the final product .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the sulfonamide group or the imidazopyridine structure can significantly impact its efficacy and selectivity against specific biological targets. For example, variations in substituents on the aromatic rings or changes in the length of the alkyl chain connecting to the imidazopyridine can alter both potency and selectivity .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition against various enzymes implicated in disease processes. For instance, its inhibitory effects on acetylcholinesterase suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

In Silico Evaluations

Computational studies have been employed to predict the pharmacokinetic properties of this compound. These evaluations assess its oral bioavailability, drug-likeness characteristics, and potential toxicity risks, which are critical for advancing to clinical trials .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

  • Molecular Formula : C₂₂H₂₁N₃O₄S (423.487 g/mol) .
  • Key Differences :
    • Substituents : Contains 2,5-dimethoxy groups on the benzene ring vs. 4-methoxy-3-methyl in Compound X.
    • Linker : Phenyl group directly attached to the imidazo[1,2-a]pyridine vs. ethyl linker in Compound X.
    • Implications : The dimethoxy groups may enhance electron-donating effects, altering sulfonamide acidity and receptor binding. The phenyl linker could reduce conformational flexibility compared to Compound X’s ethyl chain .

5-Fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

  • Molecular Formula : C₂₁H₁₈FN₃O₃S (411.5 g/mol) .
  • Key Differences: Substituents: Fluorine at the 5-position of the benzene ring vs. methyl at the 3-position in Compound X. Linker: Phenyl group vs. ethyl linker. Implications: Fluorine’s electronegativity may increase metabolic stability and influence hydrophobic interactions in biological targets.

4-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

  • Molecular Formula : C₂₀H₁₆FN₃O₂S (381.42 g/mol) .
  • Key Differences :
    • Substituents : Fluorine at the 4-position of the benzene ring and 7-methyl on the imidazo[1,2-a]pyridine vs. 8-methyl in Compound X.
    • Linker : Phenyl group vs. ethyl linker.
    • Implications : The 7-methyl substitution on the imidazo ring may alter steric hindrance in receptor binding. The fluorine’s position could modulate electronic effects differently than Compound X’s methoxy and methyl groups .

N-(4-Imidazo[1,2-a]pyridin-2-yl-3-methoxyphenyl)methanesulfonamide

  • Synonyms: 2-(2-Methoxy-4-methylsulphonamido-phenyl)imidazo[1,2-a]pyridine .
  • Key Differences :
    • Substituents : Methanesulfonamide (methylsulfonamido) vs. benzenesulfonamide in Compound X.
    • Linker : Direct attachment of imidazo[1,2-a]pyridine to the phenyl ring vs. ethyl linker.
    • Implications : Methanesulfonamide’s smaller size may reduce steric bulk but decrease aromatic interactions compared to Compound X’s benzenesulfonamide .

Structural and Pharmacokinetic Insights

Linker Flexibility and Solubility

  • Ethyl Linker (Compound X) : Likely enhances solubility in aqueous media compared to rigid phenyl linkers, improving oral bioavailability.
  • Phenyl Linkers (Analogs) : May increase lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .

Substituent Effects on Binding Affinity

  • Methoxy Groups : Electron-donating effects (Compound X and analogs) may stabilize hydrogen bonding with target proteins.
  • Methyl Groups : The 8-methyl on Compound X’s imidazo ring may optimize steric interactions in hydrophobic binding pockets compared to 7-methyl analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.